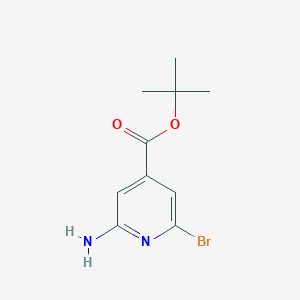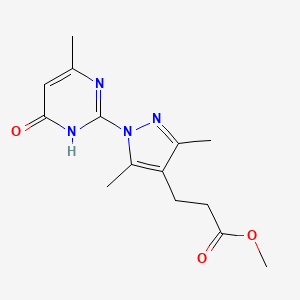
3-methyl-2-(pyridin-4-yl)-2,3-dihydroquinazolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-2-(pyridin-4-yl)-2,3-dihydroquinazolin-4(1H)-one is a chemical compound that belongs to the quinazolinone class of compounds. This compound has been the subject of much scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science.
Wissenschaftliche Forschungsanwendungen
Novel Potential Alkaloidal Systems
Research has demonstrated the simultaneous formation of novel compounds, including 8H-Isoquino[2,1-b][2,7]naphthyridin-8-ones and 13H-Pyrido[4,3:3,4]pyrrolo[2,1-b][3]benzazepin-13-ones, through condensation reactions. These compounds present a novel potential alkaloidal system, with one compound structurally confirmed by extensive NMR data and single-crystal X-ray studies (Nagarajan et al., 1994).
Photostability Tuning in Ruthenium Complexes
Another study focused on the synthesis and characterisation of bis(2,2′-biquinoline)ruthenium(II) complexes containing pyridyltriazole ligands, revealing that the photostability of these complexes can be modulated by varying the pH. This work showcases the application of such complexes in photophysics and photochemistry, emphasizing the importance of the structural components including the 3-methyl-2-(pyridin-4-yl)-2,3-dihydroquinazolin-4(1H)-one analogs (Keyes et al., 1996).
Applications in Organic Light-Emitting Diodes (OLEDs)
The development of facial homoleptic cyclometalated iridium(III) complexes for use in OLEDs is a significant application. These complexes, with variations including 3-methyl-2-(pyridin-4-yl)-2,3-dihydroquinazolin-4(1H)-one derivatives, exhibit highly efficient red phosphorescence. An OLED device using one such complex achieved high efficiency and pure-red emission, marking a critical step forward in the development of OLED technology (Tsuboyama et al., 2003).
Synthesis of Pyridine and Fused Pyridine Derivatives
The synthesis of a new series of pyridine and fused pyridine derivatives, including those related to 3-methyl-2-(pyridin-4-yl)-2,3-dihydroquinazolin-4(1H)-one, has been reported. These synthetic routes offer new avenues for the exploration of novel compounds with potential applications in various fields of chemistry and pharmacology (Al-Issa, 2012).
Metal Ion Sensing
A dihydroquinazolinone derivative has been developed as a "turn-off" fluorescence sensor for the selective recognition of Cu2+ ions. This application highlights the compound's potential in environmental monitoring and analytical chemistry, demonstrating the versatility of 3-methyl-2-(pyridin-4-yl)-2,3-dihydroquinazolin-4(1H)-one derivatives in sensor development (Borase et al., 2016).
Eigenschaften
IUPAC Name |
3-methyl-2-pyridin-4-yl-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-17-13(10-6-8-15-9-7-10)16-12-5-3-2-4-11(12)14(17)18/h2-9,13,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGIEMHFCKANPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(NC2=CC=CC=C2C1=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-2-(pyridin-4-yl)-2,3-dihydroquinazolin-4(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-[[2-[[5-[(adamantane-1-carbonylamino)methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2756624.png)



![5-ethoxy-3-(2-ethoxyethyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2756628.png)
![ethyl 2-[({[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2756630.png)

![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl pivalate](/img/structure/B2756634.png)
![3-(4-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2756635.png)


![[4-(4-Methoxyphenoxy)phenyl]methanamine](/img/structure/B2756639.png)